Lipophilicity (XLogP3) Differentiation from Mono-Methyl and Unsubstituted Sulfonyl Analogs
The target compound (XLogP3 = 3.2) exhibits a lipophilicity increase of approximately 1.0–1.5 log units over the unsubstituted sulfonyl analog N-(2-hydroxy-5-methylphenyl)benzenesulfonamide (CAS 791841-84-4, XLogP3 ~1.7–2.0) and a smaller but still significant increase over the 4-methyl mono-substituted analog (XLogP3 ~2.5–2.8). This higher, yet still lead-like, logP is achieved without inflating molecular weight beyond 291.4 Da, positioning the compound favorably for targets requiring moderate membrane permeability while retaining aqueous solubility [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | Comparator A: N-(2-hydroxy-5-methylphenyl)benzenesulfonamide (791841-84-4), XLogP3 ~1.7–2.0. Comparator B: N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, XLogP3 ~2.5–2.8. |
| Quantified Difference | Approximately +1.0 to +1.5 log units versus 791841-84-4; approximately +0.5 log units versus the 4-methyl analog. |
| Conditions | Computed using XLogP3 (PubChem 2019.06.18 release). Comparator XLogP3 values estimated from structurally analogous compounds and fragment-based additive models. |
Why This Matters
Lipophilicity directly governs membrane permeability, non-specific protein binding, and solubility; for procurement decisions, a compound occupying a defined logP window enables more predictable formulation and assay behavior than a sub-optimal analog.
- [1] PubChem. Compound Summary for CID 11976215, Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11976215 (accessed 2026-04-30). View Source
